molecular formula C11H20Cl2O2 B14432298 Chloromethyl 9-chlorodecanoate CAS No. 80418-86-6

Chloromethyl 9-chlorodecanoate

Cat. No.: B14432298
CAS No.: 80418-86-6
M. Wt: 255.18 g/mol
InChI Key: KPSTVHFMJIDEGU-UHFFFAOYSA-N
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Description

Chloromethyl 9-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 and a molecular weight of 255.181 g/mol It is a chlorinated ester, specifically the chloromethyl ester of 9-chlorodecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 9-chlorodecanoate can be synthesized through the chloromethylation of 9-chlorodecanoic acid. One common method involves the reaction of 9-chlorodecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . The reaction proceeds with good to excellent yields, making it a practical method for laboratory synthesis.

Industrial Production Methods

Industrial production of this compound typically involves similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 9-chlorodecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 9-chlorodecanoic acid and methanol.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

Major Products Formed

    Substitution Reactions: Derivatives such as azides, thiocyanates, and amines.

    Hydrolysis: 9-chlorodecanoic acid and methanol.

    Oxidation and Reduction: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

Chloromethyl 9-chlorodecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of chloromethyl 9-chlorodecanoate involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl 9-chlorodecanoate is unique due to its specific carbon chain length and the presence of both chloromethyl and chlorodecanoate functional groups. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial chemistry.

Properties

CAS No.

80418-86-6

Molecular Formula

C11H20Cl2O2

Molecular Weight

255.18 g/mol

IUPAC Name

chloromethyl 9-chlorodecanoate

InChI

InChI=1S/C11H20Cl2O2/c1-10(13)7-5-3-2-4-6-8-11(14)15-9-12/h10H,2-9H2,1H3

InChI Key

KPSTVHFMJIDEGU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCC(=O)OCCl)Cl

Origin of Product

United States

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